molecular formula C14H7Cl2F4N3O2 B11475310 (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine

(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine

Cat. No.: B11475310
M. Wt: 396.1 g/mol
InChI Key: VELQFLHZUSBLEB-AERZKKPOSA-N
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Description

(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine typically involves the condensation of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with 2-fluoro-5-nitrobenzylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include amines, substituted hydrazines, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[2,6-dichlorophenyl]-2-(2-fluorobenzylidene)hydrazine
  • (2E)-1-[4-(trifluoromethyl)phenyl]-2-(2-nitrobenzylidene)hydrazine
  • (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(4-nitrobenzylidene)hydrazine

Uniqueness

What sets (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine apart from similar compounds is its combination of multiple halogen atoms and a nitro group. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H7Cl2F4N3O2

Molecular Weight

396.1 g/mol

IUPAC Name

2,6-dichloro-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H7Cl2F4N3O2/c15-10-4-8(14(18,19)20)5-11(16)13(10)22-21-6-7-3-9(23(24)25)1-2-12(7)17/h1-6,22H/b21-6+

InChI Key

VELQFLHZUSBLEB-AERZKKPOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F

Origin of Product

United States

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